

An In-Depth Technical Guide to the Solubility of Tribromoethanol

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Compound of Interest

Compound Name: *Tribromoethanol*

Cat. No.: *B1683020*

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Abstract

This technical guide provides a comprehensive analysis of the solubility of 2,2,2-Tribromoethanol (TBE), a compound historically used as an anesthetic under the trade name Avertin®.^{[1][2][3]} Addressed to researchers, scientists, and drug development professionals, this document synthesizes physicochemical principles with quantitative data and validated experimental protocols. We explore the molecular characteristics of tribromoethanol that govern its solubility in a range of aqueous and organic solvents. This guide presents quantitative solubility data, details a robust methodology for solubility determination, and discusses the practical implications for laboratory and pharmaceutical applications, particularly in the formulation of anesthetic solutions for preclinical research.

Introduction to 2,2,2-Tribromoethanol (TBE)

2,2,2-Tribromoethanol ($C_2H_3Br_3O$) is a white crystalline solid that functions as a positive allosteric modulator of GABA-A and glycine receptors, producing rapid and deep anesthesia.^[2] While its use in humans has been discontinued, it remains a common injectable anesthetic for short-term procedures in laboratory animals, especially rodents.^{[2][5]}

Historically, TBE was formulated with tert-amyl alcohol (also known as amylene hydrate or 2-methyl-2-butanol) to create the solution known as Avertin®.^{[2][4]} The tert-amyl alcohol serves a dual purpose: it acts as a powerful solvent for TBE and contributes weak hypnotic properties.^[2] The non-pharmaceutical grade status of currently available TBE necessitates that researchers prepare their own solutions, making a thorough understanding of its solubility

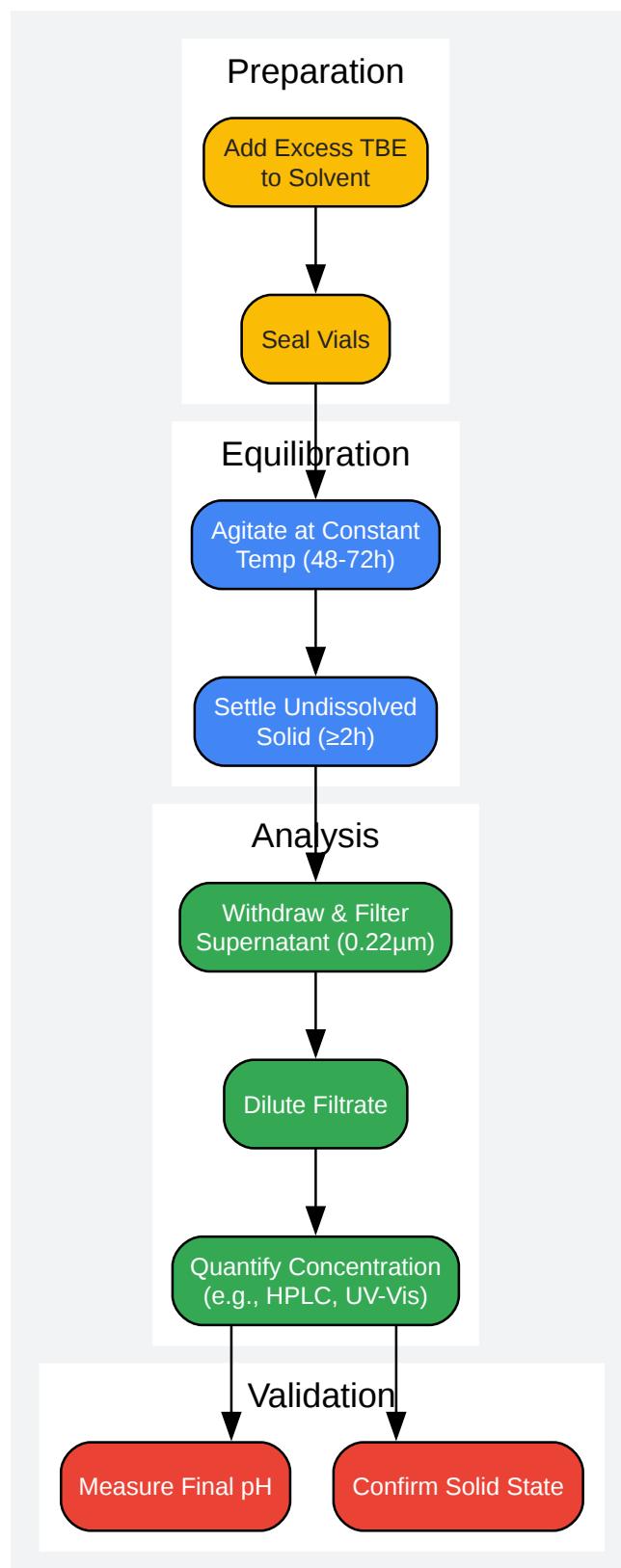
paramount to ensure safety, efficacy, and reproducibility in experimental settings.[1][5][6][7] Improperly prepared or stored solutions can degrade into toxic byproducts like dibromoacetaldehyde and hydrobromic acid, which are highly irritant and can cause severe adverse effects.[3][8]

Physicochemical Principles Governing Solubility

The solubility of **tribromoethanol** is a direct consequence of its molecular structure, which features both polar and nonpolar characteristics. The principle of "like dissolves like" is the primary determinant of its behavior in different solvents.

- Polar Protic Interactions: The presence of a terminal hydroxyl (-OH) group allows **tribromoethanol** to act as a hydrogen bond donor and acceptor. This enables it to interact favorably with polar protic solvents like water and ethanol, although its aqueous solubility is limited.[9]
- Nonpolar and Aprotic Interactions: The three bulky, electronegative bromine atoms attached to the alpha-carbon create a significant nonpolar character and reduce the overall polarity of the molecule.[9] This tribromomethyl group facilitates solubility in organic solvents, including ethers, benzene, and halogenated hydrocarbons.[3][9]

The balance between the hydrophilic -OH group and the lipophilic -CBr₃ group dictates its solubility profile across a spectrum of solvents.

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